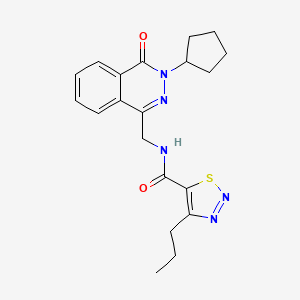
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Phthalazinone core : This moiety is known for its biological activities.
- Cyclopentyl group : Enhances lipophilicity and potential receptor interactions.
- Thiadiazole ring : Associated with various biological activities including anti-inflammatory and antimicrobial effects.
Molecular Formula : C23H25N5O2
Molecular Weight : 415.48 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could act on specific receptors that regulate cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of thiadiazole and phthalazine have shown promise in anticancer studies:
- In vitro Studies : Compounds similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value in the range of 0.124 μM to 3.81 μM across different cancer types .
| Cell Line | IC50 (μM) |
|---|---|
| CCRF-CEM (Leukemia) | 0.124 |
| NCI-H522 (Lung Cancer) | 3.81 |
| MCF7 (Breast Cancer) | 0.7 |
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties:
- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
In studies, compounds with similar structural features have shown significant inhibition against various microbial strains.
Case Studies and Research Findings
- Study on MAO Inhibition : A related thiadiazole derivative was tested for its inhibitory activity against monoamine oxidase (MAO) isoforms. The results showed that certain modifications enhanced the inhibitory potency significantly (IC50 as low as 0.060 μM) .
- Anticancer Screening : The National Cancer Institute's NCI-60 assay revealed that structurally similar compounds inhibited growth across multiple cancer cell lines, indicating a broad-spectrum anticancer potential .
属性
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-7-16-18(28-24-22-16)19(26)21-12-17-14-10-5-6-11-15(14)20(27)25(23-17)13-8-3-4-9-13/h5-6,10-11,13H,2-4,7-9,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGNRPHIJBYGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














